molecular formula C23H35ClN2O B12514858 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride

1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride

Cat. No.: B12514858
M. Wt: 391.0 g/mol
InChI Key: BHPWYZZBVUWEPQ-UHFFFAOYSA-N
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Description

1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the cyclododecyl group: This step may involve alkylation reactions using cyclododecyl halides.

    Attachment of the hydroxy-dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the imidazolium salt: The final step involves the quaternization of the imidazole nitrogen with a suitable alkyl halide, followed by the addition of chloride ions to form the imidazolium chloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloride ion may result in the formation of new imidazolium salts.

Scientific Research Applications

    Chemistry: As a catalyst or reagent in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride would depend on its specific application. Generally, imidazolium salts can interact with biological molecules through ionic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect molecular targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclododecyl-3-(4-hydroxyphenyl)-1H-imidazol-3-ium chloride: Similar structure but lacks the dimethyl groups.

    1-Cyclododecyl-3-(2,6-dimethylphenyl)-1H-imidazol-3-ium chloride: Similar structure but lacks the hydroxy group.

Uniqueness

The presence of both the hydroxy and dimethyl groups in 1-Cyclododecyl-3-(4-hydroxy-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride may confer unique chemical properties, such as increased solubility, reactivity, or biological activity, compared to similar compounds.

Properties

Molecular Formula

C23H35ClN2O

Molecular Weight

391.0 g/mol

IUPAC Name

4-(3-cyclododecylimidazol-3-ium-1-yl)-3,5-dimethylphenol;chloride

InChI

InChI=1S/C23H34N2O.ClH/c1-19-16-22(26)17-20(2)23(19)25-15-14-24(18-25)21-12-10-8-6-4-3-5-7-9-11-13-21;/h14-18,21H,3-13H2,1-2H3;1H

InChI Key

BHPWYZZBVUWEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C=C[N+](=C2)C3CCCCCCCCCCC3)C)O.[Cl-]

Origin of Product

United States

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